molecular formula C10H9NO4 B095270 4-Nitrophenyl methacrylate CAS No. 16522-41-1

4-Nitrophenyl methacrylate

Cat. No.: B095270
CAS No.: 16522-41-1
M. Wt: 207.18 g/mol
InChI Key: NACSMDAZDYUKMU-UHFFFAOYSA-N
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Description

4-Nitrophenyl methacrylate is an organic compound that belongs to the class of aromatic methacrylates It is characterized by the presence of a nitro group attached to the phenyl ring, which is further connected to a methacrylate moiety

Mechanism of Action

The catalytic reduction of 4-NP in the presence of various reducing agents, such as NaBH4, hydrazine (N2H4), etc., is widely used to examine the activity of catalytic nanostructures in an aqueous environment . The catalytic efficiencies of nanostructured materials (NMs) are mainly governed by properties such as the shape and size of the nanomaterials, the electrochemistry of the nanomaterial, the regeneration of the surface for activity, and the carrier system .

Safety and Hazards

4-Nitrophenyl methacrylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is considered both a potentially important step in industrial water treatment and an attractive, convenient model reaction for assessing the activity of metallic nanoparticles . Future research directions may include the development of more efficient catalysts for this reaction and the exploration of other potential applications of 4-Nitrophenyl methacrylate .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl methacrylate is typically synthesized through the esterification reaction between 4-nitrophenol and methacryloyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs .

Comparison with Similar Compounds

Uniqueness: 4-Nitrophenyl methacrylate is unique due to the presence of both the nitro group and the methacrylate moiety, which confer distinct reactivity and properties. Its ability to form polymers with enhanced thermal stability and photoluminescence makes it valuable in various advanced material applications .

Properties

IUPAC Name

(4-nitrophenyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-7(2)10(12)15-9-5-3-8(4-6-9)11(13)14/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACSMDAZDYUKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20316276
Record name 4-NITROPHENYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20316276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16522-41-1
Record name NSC301496
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-NITROPHENYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20316276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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